molecular formula C7H6N2O2 B011556 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one CAS No. 102226-40-4

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B011556
CAS No.: 102226-40-4
M. Wt: 150.13 g/mol
InChI Key: GMGNQLIBKSJBQC-UHFFFAOYSA-N
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Description

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.

Mechanism of Action

Target of Action

The primary target of 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one is identified as the mineralocorticoid receptor . This receptor plays a crucial role in maintaining electrolyte balance and blood pressure.

Mode of Action

This compound acts as a nonsteroidal mineralocorticoid antagonist . It binds to the mineralocorticoid receptor, blocking its activation and thereby inhibiting its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with chloroacetyl chloride, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or oxazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives with altered electronic properties .

Scientific Research Applications

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
  • 2H-Benzo[b][1,4]oxazin-3(4H)-one
  • 2H-Pyrido[2,3-b][1,4]oxazin-3(4H)-one

Uniqueness

2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

IUPAC Name

4H-pyrido[4,3-b][1,4]oxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h1-3H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGNQLIBKSJBQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560819
Record name 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102226-40-4
Record name 2H-Pyrido[4,3-b][1,4]oxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80560819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H,3H,4H-pyrido[4,3-b][1,4]oxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 500 ml flask equipped with a reflux apparatus, 3-amino-pyridin-4-ol (7.8 g, 71 mmol) was dissolved in N,N-dimethyl formamide (350 ml). To the reaction solution was added chloroacetyl chloride (6.2 ml, 78 mmol) dropwise at room temperature and then stirred at room temperature for 30 minutes. Potassium carbonate (24 g, 177 mmol) was added thereto and the mixture was heated at 100□ for 40 hours. After completion of the reaction, water was added thereto. The mixture was extracted with ethyl acetate. The combined organic layer was dried over anhydrous sodium sulfate (Na2SO4), filtered and evaporated under reduced pressure. The residue was purified by recrystallizing from solvents of ethyl acetate and n-hexane to obtain white solid (5.6 g, 53%).
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
reactant
Reaction Step Two
Quantity
24 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
350 mL
Type
solvent
Reaction Step Five
Name
Yield
53%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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